Cas no 2059956-16-8 (tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 8-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
- tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
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- MDL: MFCD28388213
- インチ: 1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-8-11(16(18)19)5-4-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: PMWDYQZBDLCDJT-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC([N+]([O-])=O)=CC=C2CN(C(OC(C)(C)C)=O)CC1
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336173-0.05g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 0.05g |
$1020.0 | 2023-09-03 | ||
Enamine | EN300-336173-5.0g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 5.0g |
$3520.0 | 2023-02-23 | ||
Enamine | EN300-336173-1.0g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336173-0.25g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 0.25g |
$1117.0 | 2023-09-03 | ||
Enamine | EN300-336173-5g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 5g |
$3520.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043633-1g |
tert-Butyl 8-nitro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate |
2059956-16-8 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
Enamine | EN300-336173-0.1g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 0.1g |
$1068.0 | 2023-09-03 | ||
Enamine | EN300-336173-0.5g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 0.5g |
$1165.0 | 2023-09-03 | ||
Enamine | EN300-336173-2.5g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 2.5g |
$2379.0 | 2023-09-03 | ||
Enamine | EN300-336173-10.0g |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2059956-16-8 | 10.0g |
$5221.0 | 2023-02-23 |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2059956-16-8): A Comprehensive Overview
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, identified by its CAS number 2059956-16-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazepine class, a heterocyclic structure that has garnered considerable attention due to its potential biological activities. The presence of a nitro group and a tert-butyl ester moiety in its molecular framework suggests unique chemical properties that make it a valuable candidate for further investigation.
The benzoxazepine scaffold is known for its versatility in drug design, offering a privileged structure that can interact with various biological targets. In particular, the nitro group can serve as a pharmacophore, influencing the compound's reactivity and electronic properties. The tert-butyl ester side chain provides steric hindrance and can modulate the compound's solubility and metabolic stability. These features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate with biological targets. Studies have indicated that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. The nitro group's ability to engage in hydrogen bonding and hydrophobic interactions suggests potential interactions with proteins such as kinases and transcription factors.
In vitro studies have begun to unravel the pharmacological profile of tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate. Initial experiments have shown promising results in terms of binding affinity to specific targets relevant to conditions such as depression and anxiety. The tert-butyl ester group appears to enhance the compound's metabolic stability, allowing for prolonged circulation and increased bioavailability. This characteristic is particularly advantageous in drug development, as it ensures sustained therapeutic effects.
The synthesis of tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been utilized to construct the benzoxazepine core efficiently. These synthetic strategies not only enhance the scalability of production but also ensure high-quality intermediates for subsequent functionalization.
The pharmacokinetic properties of this compound are under active investigation. Preliminary data suggest that it exhibits moderate oral bioavailability and undergoes extensive metabolism via cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens. Additionally, the compound's solubility profile has been assessed to facilitate formulation development for different administration routes.
One of the most exciting aspects of tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is its potential in combination therapies. Its unique mechanism of action may allow it to synergize with existing treatments for neurological disorders. Preclinical studies are exploring its efficacy when used alongside other compounds that target different pathways within the same disease context. This approach holds promise for developing more comprehensive treatment strategies that address multiple aspects of a condition simultaneously.
The safety profile of this compound is another critical area of focus. Toxicological studies have been conducted to evaluate its acute and chronic effects on various organ systems. Initial findings indicate that it exhibits low toxicity at therapeutic doses but may cause mild gastrointestinal discomfort at higher concentrations. Further research is ongoing to identify any potential long-term adverse effects and establish safe dosage ranges.
The future directions for research on tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate are multifaceted. Efforts are being made to develop more potent derivatives through structure-based drug design principles. Additionally, exploring its activity in animal models of neurological disorders will provide valuable insights into its therapeutic potential before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these developments.
In conclusion,tert-butyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2059956-16-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical structure and preliminary biological activity make it an attractive molecule for developing new treatments for neurological conditions. As research progresses,this compound has the potential to contribute significantly to advancements in medicine,offering hope for improved patient outcomes.
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